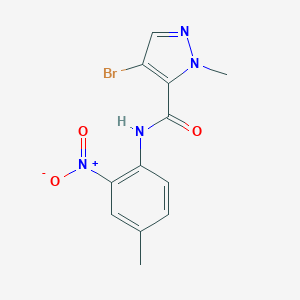
4-BROMO-1-METHYL-N~5~-(4-METHYL-2-NITROPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-1-METHYL-N~5~-(4-METHYL-2-NITROPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1-METHYL-N~5~-(4-METHYL-2-NITROPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The nitrophenyl group can be introduced through nitration of an aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the carboxylic acid derivative with an amine or ammonia.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-1-METHYL-N~5~-(4-METHYL-2-NITROPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Oxidation reactions: The methyl groups can be oxidized to carboxylic acids or other functional groups using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the methyl groups would yield carboxylic acid derivatives.
Scientific Research Applications
4-BROMO-1-METHYL-N~5~-(4-METHYL-2-NITROPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions or receptor binding.
Medicine: As a candidate for drug development, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry: As an intermediate in the production of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-BROMO-1-METHYL-N~5~-(4-METHYL-2-NITROPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific biological activity. If it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it may bind to the receptor and either activate or block its signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-methyl-N-phenyl-1H-pyrazole-5-carboxamide: Lacks the nitro group, which may affect its reactivity and biological activity.
4-chloro-1-methyl-N-(4-methyl-2-nitrophenyl)-1H-pyrazole-5-carboxamide: Contains a chlorine atom instead of bromine, which may influence its chemical properties.
1-methyl-N-(4-methyl-2-nitrophenyl)-1H-pyrazole-5-carboxamide:
Uniqueness
The presence of both the bromine atom and the nitrophenyl group in 4-BROMO-1-METHYL-N~5~-(4-METHYL-2-NITROPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE may confer unique chemical properties, such as increased reactivity in substitution reactions or enhanced biological activity.
Properties
Molecular Formula |
C12H11BrN4O3 |
|---|---|
Molecular Weight |
339.14 g/mol |
IUPAC Name |
4-bromo-2-methyl-N-(4-methyl-2-nitrophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11BrN4O3/c1-7-3-4-9(10(5-7)17(19)20)15-12(18)11-8(13)6-14-16(11)2/h3-6H,1-2H3,(H,15,18) |
InChI Key |
DRARFXBBCFCVPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=NN2C)Br)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=NN2C)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


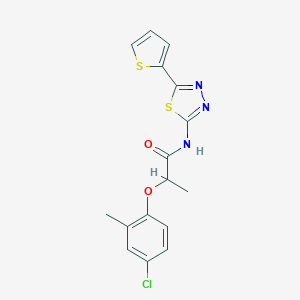
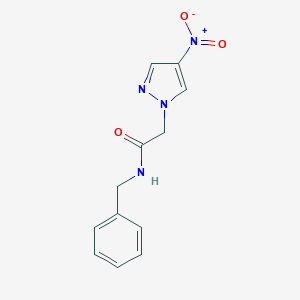
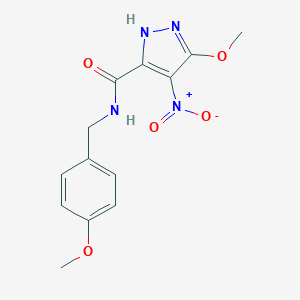
![5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2,3-DIMETHYLPHENYL)-2-FURAMIDE](/img/structure/B213815.png)
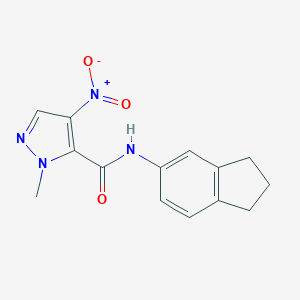
![2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B213817.png)
![methyl 4,5-dimethoxy-2-({[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213818.png)
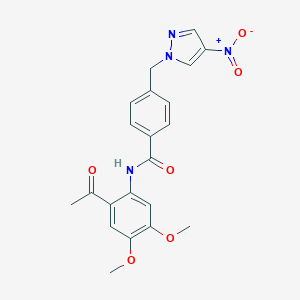
![4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213820.png)
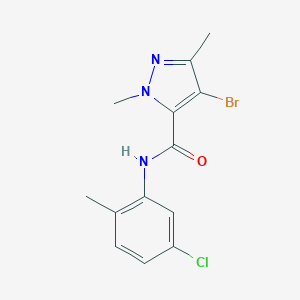
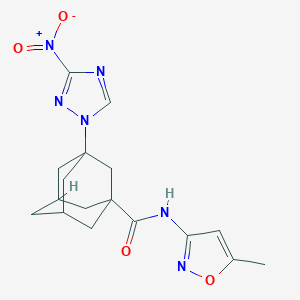

![N-[2-(aminocarbonyl)phenyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B213826.png)
![N~2~-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE](/img/structure/B213828.png)
